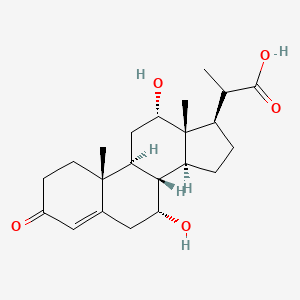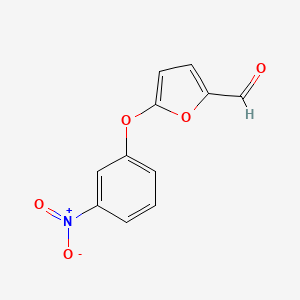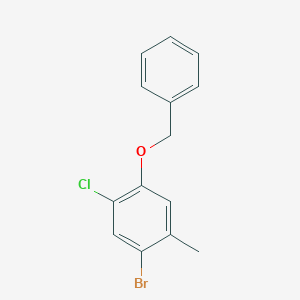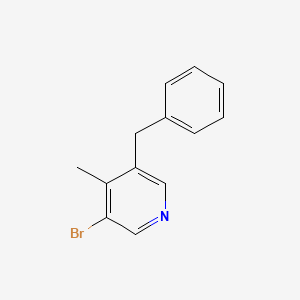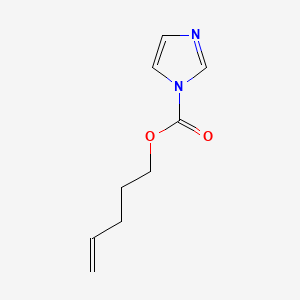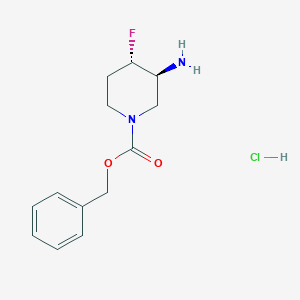![molecular formula C46H44O6P2 B14023514 (R)-[4,4'-Bibenzo[D][1,3]dioxole]-5,5'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)](/img/structure/B14023514.png)
(R)-[4,4'-Bibenzo[D][1,3]dioxole]-5,5'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-[4,4’-BIBENZO[D][1,3]DIOXOLE]-5,5’-DIYLBIS(BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE) is a complex organic compound with the molecular formula C38H28O6P2 and a molecular weight of 642.57 g/mol . This compound is characterized by its unique structure, which includes a bibenzo[d][1,3]dioxole core and bis(3,5-dimethylphenyl)phosphine oxide groups. It is primarily used in research settings and has various applications in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[4,4’-BIBENZO[D][1,3]DIOXOLE]-5,5’-DIYLBIS(BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE) typically involves multiple steps, including the formation of the bibenzo[d][1,3]dioxole core and the subsequent attachment of the bis(3,5-dimethylphenyl)phosphine oxide groups. One common synthetic route involves the use of palladium-catalyzed arylation to set the core framework, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium acetate.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of bulk reagents and more efficient catalytic systems to optimize yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-[4,4’-BIBENZO[D][1,3]DIOXOLE]-5,5’-DIYLBIS(BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphine oxide groups to phosphines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides with different oxidation states, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(S)-[4,4’-BIBENZO[D][1,3]DIOXOLE]-5,5’-DIYLBIS(BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Materials Science: Employed in the synthesis of metal-organic frameworks and other advanced materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a bioactive molecule.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (S)-[4,4’-BIBENZO[D][1,3]DIOXOLE]-5,5’-DIYLBIS(BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE) involves its interaction with various molecular targets and pathways. The compound’s phosphine oxide groups can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, its unique structure allows it to interact with biological molecules, potentially influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(S)-[4,4’-BIBENZO[D][1,3]DIOXOLE]-5,5’-DIYLBIS(DIPHENYLPHOSPHINE OXIDE): Similar structure but with diphenylphosphine oxide groups instead of bis(3,5-dimethylphenyl)phosphine oxide.
Benzo[d][1,3]dioxole-type Benzylisoquinoline Alkaloids: Compounds with a similar core structure but different functional groups and applications.
Uniqueness
The uniqueness of (S)-[4,4’-BIBENZO[D][1,3]DIOXOLE]-5,5’-DIYLBIS(BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE) lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties. This makes it particularly valuable in specialized research and industrial applications.
Properties
IUPAC Name |
5-bis(3,5-dimethylphenyl)phosphoryl-4-[5-bis(3,5-dimethylphenyl)phosphoryl-1,3-benzodioxol-4-yl]-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O6P2/c1-27-13-28(2)18-35(17-27)53(47,36-19-29(3)14-30(4)20-36)41-11-9-39-45(51-25-49-39)43(41)44-42(12-10-40-46(44)52-26-50-40)54(48,37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h9-24H,25-26H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUWCGVJKXTTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(=O)(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44O6P2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
